molecular formula C9H7NO3 B1591558 4-Cyano-2-methoxybenzoic acid CAS No. 89469-52-3

4-Cyano-2-methoxybenzoic acid

Cat. No.: B1591558
CAS No.: 89469-52-3
M. Wt: 177.16 g/mol
InChI Key: ZMYZUBQHLGJMDS-UHFFFAOYSA-N
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Description

4-Cyano-2-methoxybenzoic acid is an organic compound with the molecular formula C9H7NO3 It is characterized by a benzene ring substituted with a cyano group (-CN) at the fourth position and a methoxy group (-OCH3) at the second position, along with a carboxylic acid group (-COOH)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-methoxybenzoic acid typically involves the nitration of 2-methoxybenzoic acid followed by reduction and subsequent cyanation. The nitration step introduces a nitro group (-NO2) which is then reduced to an amino group (-NH2). The amino group is then converted to a cyano group through a Sandmeyer reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The cyano and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under basic conditions.

Major Products:

    Oxidation: 4-Carboxy-2-methoxybenzoic acid.

    Reduction: 4-Amino-2-methoxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Cyano-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-Cyano-2-methoxybenzoic acid exerts its effects involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function. The methoxy group can influence the compound’s solubility and reactivity, while the carboxylic acid group can participate in acid-base reactions and form salts.

Comparison with Similar Compounds

    4-Nitro-2-methoxybenzoic acid: Similar structure but with a nitro group instead of a cyano group.

    4-Amino-2-methoxybenzoic acid: Similar structure but with an amino group instead of a cyano group.

    4-Chloro-2-methoxybenzoic acid: Similar structure but with a chloro group instead of a cyano group.

Uniqueness: 4-Cyano-2-methoxybenzoic acid is unique due to the presence of the cyano group, which imparts distinct chemical properties such as increased acidity and the ability to participate in specific reactions like nucleophilic substitution. This makes it a valuable compound in various chemical syntheses and applications.

Biological Activity

4-Cyano-2-methoxybenzoic acid (CMB) is a benzoic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₉H₇N₁O₃
  • Molecular Weight : 179.16 g/mol
  • CAS Number : 15166004

The biological activity of CMB can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the cyano group enhances its reactivity and potential for binding with proteins and enzymes. Research indicates that CMB may influence several biochemical pathways, including:

  • Protein Degradation Systems : CMB has been shown to promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for cellular homeostasis and protein turnover .
  • Enzyme Inhibition : It has demonstrated inhibitory effects against certain enzymes, including neurolysin and angiotensin-converting enzyme (ACE), highlighting its potential as a therapeutic agent in cardiovascular diseases .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
Antioxidant Exhibits antioxidant properties, potentially reducing oxidative stress.
Antimicrobial Shows activity against various bacterial strains, indicating potential as an antibiotic.
Cytotoxicity Demonstrated selective cytotoxicity against certain cancer cell lines.
Enzyme Inhibition Inhibits neurolysin and ACE, suggesting therapeutic applications in hypertension.
Protein Degradation Modulation Enhances UPP and ALP activities, which may have implications in aging and cancer treatment.

Case Studies

  • Cytotoxicity in Cancer Cell Lines
    A study evaluated the cytotoxic effects of CMB on Hep-G2 (liver cancer) and A2058 (melanoma) cell lines. The results indicated that CMB exhibited significant cytotoxicity at concentrations above 10 μM, with a cell viability reduction of approximately 60% in both cell lines after 48 hours of treatment .
  • Enzyme Activity Modulation
    In vitro assays demonstrated that CMB significantly activated cathepsins B and L, which are involved in protein degradation pathways. The activation was measured using fluorometric assays, revealing an increase in enzymatic activity by up to 467% compared to control groups .

Research Findings

Recent studies have focused on the pharmacological potential of CMB:

  • A comprehensive evaluation indicated that CMB could serve as a lead compound for developing new drugs targeting protein degradation pathways, particularly in age-related diseases where these pathways are compromised .
  • Computational studies have suggested that CMB interacts favorably with active sites of target proteins, supporting its role as a candidate for further drug development .

Properties

IUPAC Name

4-cyano-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYZUBQHLGJMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569433
Record name 4-Cyano-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89469-52-3
Record name 4-Cyano-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-2-methoxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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